

2-Chloro-1,3,2-dioxaphospholane 2-oxide IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	2-Chloro-1,3,2-dioxaphospholane 2-oxide
Cat. No.:	B120960
	Get Quote

A Technical Guide to 2-Chloro-1,3,2-dioxaphospholane 2-oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2-Chloro-1,3,2-dioxaphospholane 2-oxide**, a significant reagent in organic and medicinal chemistry. Below, you will find its chemical identifiers, physicochemical properties, detailed synthesis protocols, and key applications, presented in a format tailored for scientific and research audiences.

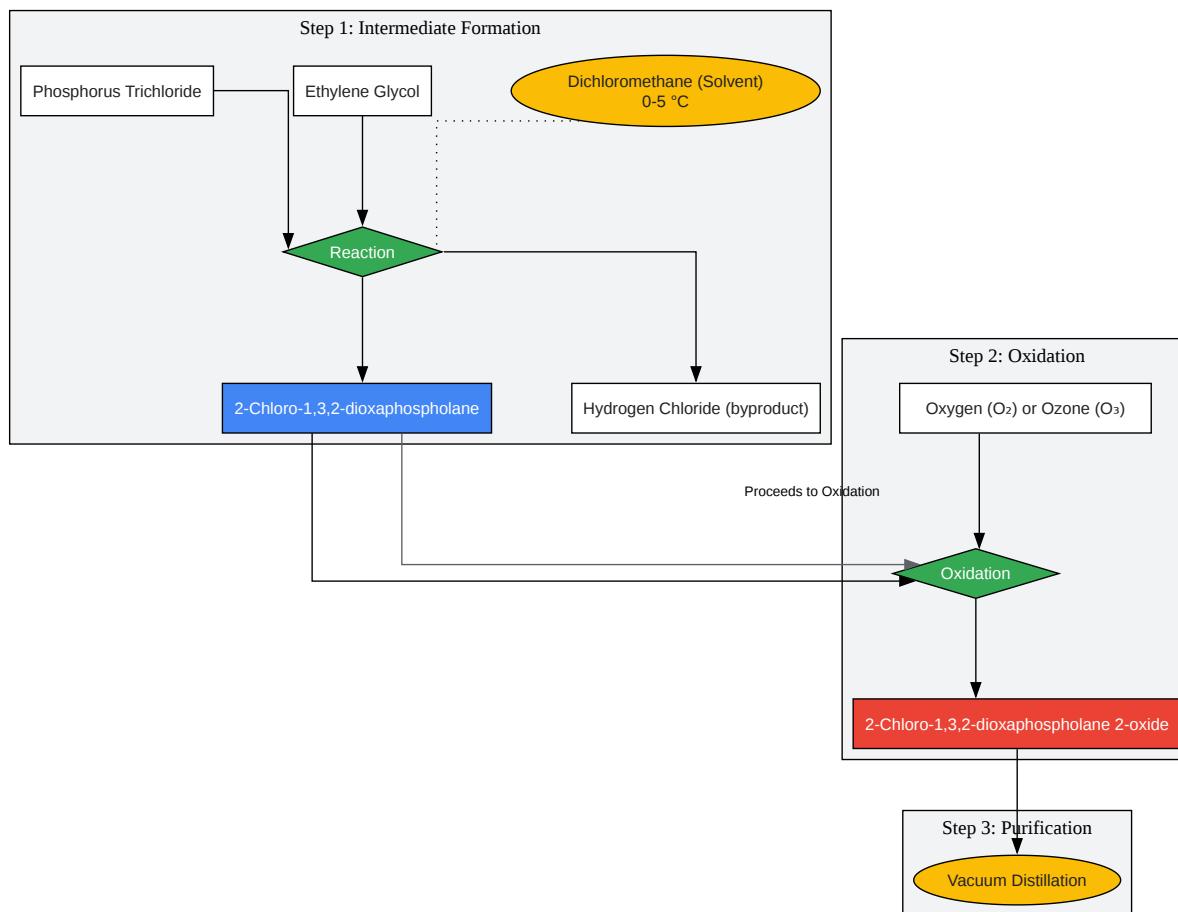
Chemical Identity and Synonyms

The standardized IUPAC name for this compound is 2-chloro-1,3,2-dioxaphospholane 2-oxide^{[1][2]}. It is a cyclic chlorophosphate reagent widely utilized in chemical synthesis.^{[3][4]} The compound is registered under CAS Number 6609-64-9^{[1][5]}.

Due to its widespread use, it is known by several synonyms, including:

- Ethylene chlorophosphate^{[5][6][7]}
- 2-Chloro-2-oxo-1,3,2-dioxaphospholane^{[1][7]}
- Ethylene phosphorochloridate^[7]

- Cyclic ethylene chlorophosphate[5]
- Phosphorochloridic acid, cyclic ethylene ester[7]


Physicochemical Properties

The key physical and chemical properties of **2-Chloro-1,3,2-dioxaphospholane 2-oxide** are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Source(s)
Molecular Formula	C ₂ H ₄ ClO ₃ P	[1][2][5]
Molecular Weight	142.48 g/mol	[5][6][7]
Appearance	Clear, colorless to yellow liquid	[2][5][6]
Melting Point	12 - 14 °C	[3][4][5]
Boiling Point	89 - 91 °C at 0.8 mmHg ~96.7 °C at 760 mmHg	[3][4][5]
Density	1.55 g/mL at 25 °C 1.52 g/cm ³	[3][5]
Refractive Index	n _{20/D} 1.45	[3]
Flash Point	> 113 °C (> 235.4 °F) - closed cup	[3]
Solubility	Miscible with water and organic solvents like dichloromethane.	[4][6]
Storage Temperature	-20°C or -10°C	[3][5]

Synthesis and Experimental Protocols

The synthesis of **2-Chloro-1,3,2-dioxaphospholane 2-oxide** is typically achieved through a two-step process.[6] This involves the formation of a phospholane intermediate followed by its oxidation.

[Click to download full resolution via product page](#)**Caption: Synthesis workflow for 2-Chloro-1,3,2-dioxaphospholane 2-oxide.**

Step 1: Synthesis of 2-Chloro-1,3,2-dioxaphospholane (Intermediate) This initial step involves the reaction of phosphorus trichloride with ethylene glycol.

- Reactants: Phosphorus trichloride and ethylene glycol.[6][8]
- Solvent: Anhydrous dichloromethane is commonly used to disperse the reactants and provide a stable reaction environment.[6][9]
- Procedure:
 - Ethylene glycol is dissolved in anhydrous dichloromethane in a reaction vessel and cooled to a temperature between 0°C and 5°C.[6][8]
 - A solution of phosphorus trichloride in dichloromethane is added dropwise to the cooled ethylene glycol solution while maintaining the low temperature.[9] This reaction is exothermic and releases hydrogen chloride gas as a byproduct.[9]
 - The reaction mixture is stirred for an extended period (e.g., 12-14 hours) until the evolution of gas ceases.[6][9]
 - The resulting intermediate, 2-chloro-1,3,2-dioxaphospholane, can be isolated by removing the solvent and purifying via vacuum distillation.[9]

Step 2: Oxidation to **2-Chloro-1,3,2-dioxaphospholane 2-oxide** The intermediate is then oxidized to form the final product.

- Reactant: 2-Chloro-1,3,2-dioxaphospholane.
- Oxidizing Agent: Molecular oxygen or ozone is used to carry out the oxidation.[6][8][10]
- Procedure:
 - The purified intermediate from Step 1 is reacted directly with an oxidizing agent like oxygen.[8]
 - This oxidation step must be carefully controlled to ensure high purity and yield of the final product.[6]

- After the oxidation is complete, the final product, **2-Chloro-1,3,2-dioxaphospholane 2-oxide**, is obtained.[8]
- Final purification is typically performed by vacuum distillation.[10]

Applications in Research and Development

2-Chloro-1,3,2-dioxaphospholane 2-oxide is a versatile phosphorylating agent, making it invaluable in several areas of chemical and pharmaceutical research.

- Synthesis of Organophosphorus Compounds:** It is a crucial intermediate for synthesizing phospholipids and other organophosphorus compounds.[6]
- Pharmaceutical and Agrochemical Development:** Its role as a phosphorylating agent is leveraged in the development of new drugs and pesticides.[5][6] For example, it is used in the synthesis of miltefosine analogs and various nucleolipids.[11]
- Enzyme Activity Detection:** The compound is used to synthesize α -naphthylphosphorylcholine, a substrate used to detect the activity of the enzyme phospholipase C.[4][6][7]
- Polymer Chemistry:** It is employed in the creation of phosphorus-containing polymers, which often exhibit flame-retardant properties valuable in the materials science sector.[5]

Safety and Handling

This compound is corrosive and may react violently with water.[6] It is imperative to handle it with appropriate personal protective equipment, including gloves, and eye/face protection, in a well-ventilated area.[6] Store in a cool (-20°C), dry, and tightly sealed container to maintain stability.[3][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-1,3,2-dioxaphospholane 2-oxide | C2H4ClO3P | CID 81087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 332060050 [thermofisher.com]
- 3. 2-Chloro-1,3,2-dioxaphospholane 2-oxide 6609-64-9 [sigmaaldrich.com]
- 4. 2-Chloro-1,3,2-dioxaphospholane-2-oxide CAS#: 6609-64-9 [m.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbino.com]
- 7. 2-Chloro-1,3,2-dioxaphospholane-2-oxide | CymitQuimica [cymitquimica.com]
- 8. CN102775446A - Method for preparing 2-chloro-1,3,2-dioxaphospholane-2-oxide - Google Patents [patents.google.com]
- 9. 2-Chloro-1,3,2-dioxaphospholane-2-oxide synthesis - chemicalbook [chemicalbook.com]
- 10. CN102424692A - Preparation method of 2-chloro-2-oxo-1, 3, 2-dioxaphospholane - Google Patents [patents.google.com]
- 11. 2-Chloro-1,3,2-dioxaphospholane-2-oxide | 6609-64-9 [chemicalbook.com]
- To cite this document: BenchChem. [2-Chloro-1,3,2-dioxaphospholane 2-oxide IUPAC name and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b120960#2-chloro-1-3-2-dioxaphospholane-2-oxide-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com